molecular formula C13H17ClO3 B13887354 1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate

1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate

Katalognummer: B13887354
Molekulargewicht: 256.72 g/mol
InChI-Schlüssel: JKSFRDIWVCLUTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group substituted with a chlorine atom and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-chloro-4-hydroxybenzoic acid+isopropanolH2SO4propan-2-yl 3-chloro-4-propan-2-yloxybenzoate+H2O\text{3-chloro-4-hydroxybenzoic acid} + \text{isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{propan-2-yl 3-chloro-4-propan-2-yloxybenzoate} + \text{H}_2\text{O} 3-chloro-4-hydroxybenzoic acid+isopropanolH2​SO4​​propan-2-yl 3-chloro-4-propan-2-yloxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-chloro-4-hydroxybenzoic acid and isopropanol.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

Major Products Formed

    Hydrolysis: 3-chloro-4-hydroxybenzoic acid and isopropanol.

    Substitution: Depending on the nucleophile, products such as 3-amino-4-propan-2-yloxybenzoate or 3-thio-4-propan-2-yloxybenzoate can be formed.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propan-2-yl 4-chlorobenzoate: Similar structure but lacks the additional propan-2-yloxy group.

    Propan-2-yl 3-chlorobenzoate: Similar structure but lacks the propan-2-yloxy group.

Uniqueness

Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate is unique due to the presence of both the chlorine atom and the propan-2-yloxy group on the benzene ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H17ClO3

Molekulargewicht

256.72 g/mol

IUPAC-Name

propan-2-yl 3-chloro-4-propan-2-yloxybenzoate

InChI

InChI=1S/C13H17ClO3/c1-8(2)16-12-6-5-10(7-11(12)14)13(15)17-9(3)4/h5-9H,1-4H3

InChI-Schlüssel

JKSFRDIWVCLUTI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.